molecular formula C24H26F3N3O2 B11463936 4-tert-butyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

4-tert-butyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11463936
M. Wt: 445.5 g/mol
InChI Key: ZUFQPUIJEJERAL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Properties

Molecular Formula

C24H26F3N3O2

Molecular Weight

445.5 g/mol

IUPAC Name

4-tert-butyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C24H26F3N3O2/c1-5-15-30-19(16-9-7-6-8-10-16)28-23(21(30)32,24(25,26)27)29-20(31)17-11-13-18(14-12-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,29,31)

InChI Key

ZUFQPUIJEJERAL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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